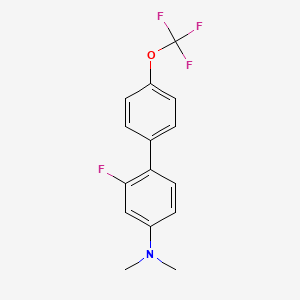![molecular formula C19H28O2 B14060887 (10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the most abundant circulating steroids in humans and is produced in the adrenal glands, gonads, and brain . Dehydroepiandrosterone functions as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids in various tissues . It also has a variety of potential biological effects, binding to an array of nuclear and cell surface receptors and acting as a neurosteroid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroepiandrosterone can be synthesized through several methods. One common approach involves the selective degradation of yam-derived diosgenin to 16-dehydropregnenolone acetate, followed by oxime formation and rearrangement . Another method involves the biotransformation of phytosterols using Mycobacterium species, which can convert phytosterols into dehydroepiandrosterone with high yield and productivity .
Industrial Production Methods: Industrial production of dehydroepiandrosterone often relies on the chemical synthesis from androst-4-ene-3,17-dione or 16-dehydropregnenolone acetate . These processes involve multiple steps, including esterification, protection, reduction, and hydrolysis reactions .
Chemical Reactions Analysis
Types of Reactions: Dehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form androstenedione or reduced to form androstenediol .
Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and reduction reactions . Conditions often involve specific pH levels, temperatures, and the presence of cofactors such as NADPH .
Major Products: The major products formed from these reactions include testosterone, androstenedione, and estradiol . These products are significant in various physiological processes and have therapeutic applications .
Scientific Research Applications
Dehydroepiandrosterone has a wide range of scientific research applications:
Biology: Dehydroepiandrosterone plays a role in neurogenesis, neuronal growth, and differentiation.
Medicine: It is used in the treatment of conditions such as adrenal insufficiency, osteoporosis, and menopausal symptoms.
Industry: Dehydroepiandrosterone is used in the production of various steroidal drugs and supplements.
Mechanism of Action
Dehydroepiandrosterone exerts its effects through several mechanisms:
Comparison with Similar Compounds
Dehydroepiandrosterone is often compared with other steroid hormones such as testosterone, estradiol, and androstenedione.
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |
InChI Key |
FMGSKLZLMKYGDP-WYTRLKPUSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



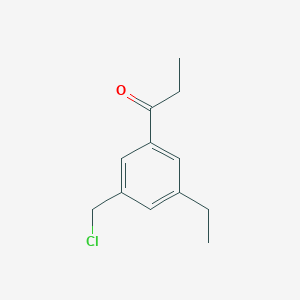
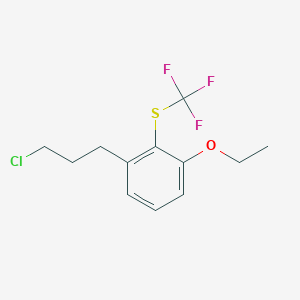
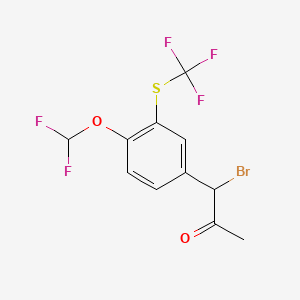
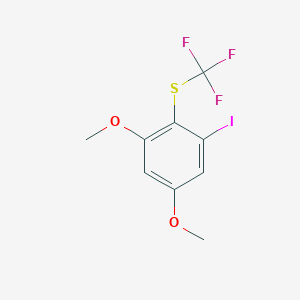
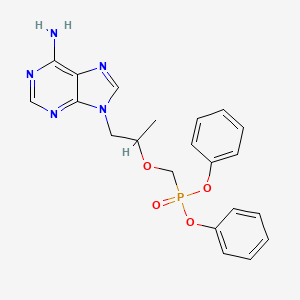
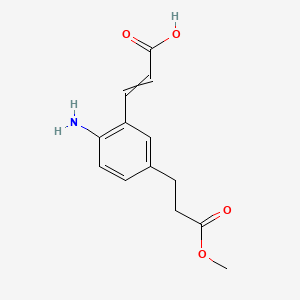
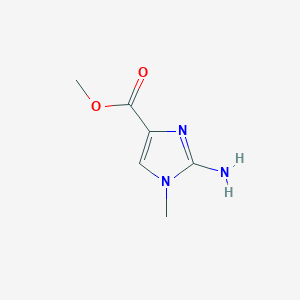

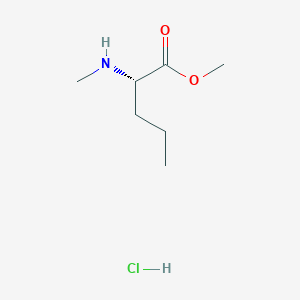
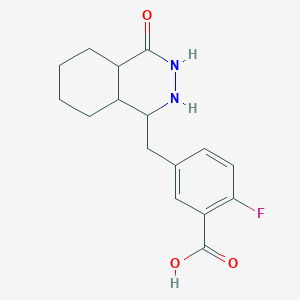

![Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)
